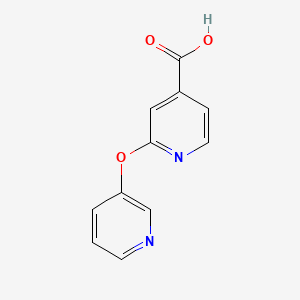
N1-(piridin-4-il)-N2-((tetrahidrofurano-2-il)metil)oxalamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(pyridin-4-yl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide, also known as PTO, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The exact mechanism of action of N1-(pyridin-4-yl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide is not fully understood, but it is believed to act as an inhibitor of various enzymes and proteins. N1-(pyridin-4-yl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide has been shown to inhibit the activity of proteases, kinases, and other enzymes involved in various cellular processes. It has also been shown to bind to proteins involved in protein-protein interactions, thereby disrupting their function.
Biochemical and Physiological Effects:
N1-(pyridin-4-yl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide has been found to have various biochemical and physiological effects, depending on the specific application. In medicinal chemistry, N1-(pyridin-4-yl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide has been shown to induce cell death in cancer cells and reduce inflammation in animal models. In biochemistry, N1-(pyridin-4-yl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide has been used to study protein-protein interactions and enzyme activity. In pharmacology, N1-(pyridin-4-yl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide has been studied for its potential as a drug delivery agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N1-(pyridin-4-yl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide in lab experiments is its high purity and stability, which allows for accurate and reproducible results. However, one limitation is that N1-(pyridin-4-yl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide can be difficult to synthesize and purify, which can limit its availability and increase its cost.
Direcciones Futuras
There are several future directions for research on N1-(pyridin-4-yl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide. One direction is to further investigate its potential as a drug candidate for the treatment of cancer, inflammation, and other diseases. Another direction is to explore its potential as a tool for studying protein-protein interactions and enzyme activity. Additionally, research could focus on developing more efficient and cost-effective synthesis methods for N1-(pyridin-4-yl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide.
Métodos De Síntesis
N1-(pyridin-4-yl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide can be synthesized through a multi-step process involving the reaction of pyridine-4-carboxylic acid with tetrahydrofuran-2-carbaldehyde, followed by the addition of oxalyl chloride and tert-butylamine. The resulting compound is then purified through column chromatography to obtain N1-(pyridin-4-yl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide in its pure form.
Aplicaciones Científicas De Investigación
- Aplicación: La N1-(piridin-4-il)-N2-((tetrahidrofurano-2-il)metil)oxalamida se ha optimizado como un inhibidor ATP-competitivo, nanomolar de PKB. Muestra hasta 150 veces más selectividad sobre quinasas estrechamente relacionadas como PKA .
- Aplicación: Los investigadores han sintetizado pirrolidinas sustituidas de diversas maneras como bloques de construcción para nuevos medicamentos. La this compound, con su núcleo de pirrolidina, puede contribuir al desarrollo de nuevos fármacos .
- Aplicación: Un derivado de la this compound se ha identificado como un inhibidor selectivo de JAK1, potencialmente útil en enfermedades autoinmunes y terapia contra el cáncer .
Inhibición de la Proteína Kinasa
Estructura de Pirrolidina en el Descubrimiento de Medicamentos
Inhibición Selectiva de JAK1
Propiedades Anticancerígenas
Propiedades
IUPAC Name |
N-(oxolan-2-ylmethyl)-N'-pyridin-4-yloxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O3/c16-11(14-8-10-2-1-7-18-10)12(17)15-9-3-5-13-6-4-9/h3-6,10H,1-2,7-8H2,(H,14,16)(H,13,15,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNOFOOPYKISCHT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)C(=O)NC2=CC=NC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-(4-Tert-butyl-1,3-thiazol-2-yl)morpholin-4-yl]prop-2-en-1-one](/img/structure/B2396511.png)
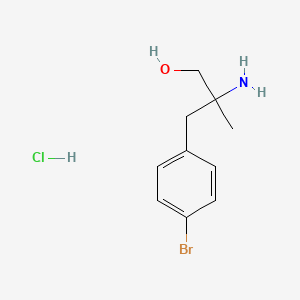
![N-(3-fluorophenyl)-3-(4-fluorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2396514.png)
![(Z)-ethyl 2-(6-methyl-2-((4-(morpholinosulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2396519.png)
![2,5-dichloro-N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)thiophene-3-carboxamide hydrochloride](/img/structure/B2396524.png)
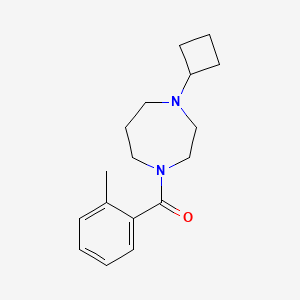

![N-(4-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl)phenyl)acetamide](/img/structure/B2396527.png)
![N-[4-(trifluoromethoxy)phenyl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbothioamide](/img/structure/B2396528.png)
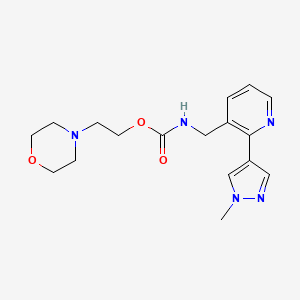
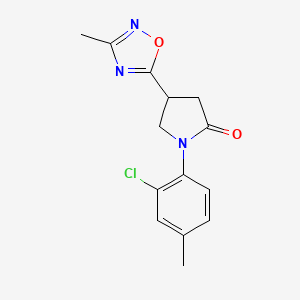

![6-Cyclopropyl-2-[[1-(2-naphthalen-1-ylacetyl)azetidin-3-yl]methyl]pyridazin-3-one](/img/structure/B2396533.png)
